molecular formula C8H11BO4 B069687 3,5-Dimethoxyphenylboronic acid CAS No. 192182-54-0

3,5-Dimethoxyphenylboronic acid

Cat. No.: B069687
CAS No.: 192182-54-0
M. Wt: 181.98 g/mol
InChI Key: XUIURRYWQBBCCK-UHFFFAOYSA-N
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Description

3,5-Dimethoxyphenylboronic acid is an organic compound with the molecular formula C8H11BO4. It is a boronic acid derivative characterized by the presence of two methoxy groups attached to the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Mechanism of Action

Target of Action

3,5-Dimethoxyphenylboronic acid is primarily used as a reactant in palladium-catalyzed coupling reactions . It plays a crucial role in the Suzuki-Miyaura cross-coupling reactions , which are widely used in organic chemistry for the synthesis of biaryls, styrenes, and alkenes .

Mode of Action

In the Suzuki-Miyaura cross-coupling reactions, this compound interacts with a palladium catalyst. The boronic acid moiety of the compound forms a complex with the palladium catalyst, facilitating the transmetallation step of the reaction. This leads to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Biochemical Pathways

The primary biochemical pathway influenced by this compound is the Suzuki-Miyaura cross-coupling reaction pathway. This pathway is significant in organic synthesis, particularly in the pharmaceutical industry, where it is used to create a variety of biologically active compounds .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. This enables the synthesis of a wide range of complex organic compounds, including biaryls, styrenes, and alkenes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethoxyphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3,5-dimethoxyphenyl halides using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethoxyphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in cyanation reactions catalyzed by rhodium and other transition metals .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,4-Dimethoxyphenylboronic acid
  • 2,6-Dimethoxyphenylboronic acid
  • 3,4-Dimethoxyphenylboronic acid

Comparison: 3,5-Dimethoxyphenylboronic acid is unique due to the positioning of the methoxy groups, which influences its reactivity and selectivity in chemical reactions. Compared to its isomers, it often exhibits higher reactivity in Suzuki-Miyaura coupling due to the electronic effects of the methoxy groups .

Properties

IUPAC Name

(3,5-dimethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIURRYWQBBCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402559
Record name 3,5-Dimethoxyphenylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192182-54-0
Record name 3,5-Dimethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,5-dimethoxyphenyl)boronic acid
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Synthesis routes and methods I

Procedure details

t-BuLi (1.7 M in pentatne, 63 mL, 106 mmol, 2.1 equiv) was added dropwise to a cold (−78° C.) solution of 3,5-dimethoxy-bromobenzene (11 g, 50.7 mmol) in THF (400 mL), under an argon atmosphere. The yellow mixture si stirred for 45 min at −78° C. Trimethyl borate (20 mL, 179 mmol, 3.5 equiv) was then added. The colorless reaction mixture was allowed to warm to 0° C., quenched by addition of a saturated solution of NH4Cl (5 mL), and concentrated. The residue was diluted with EtOAc/NH4Cl (saturated aqueous solution), and extracted with EtOAc. The organic phase was dried (Na2SO4), filtered and concentrated. The residue was triturated in Et2O to provide 6.8 g of the title compound as a white solid: ESI-MS: 183.1 [M+H]+; tR=2.70 min (System 1).
Quantity
63 mL
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reactant
Reaction Step One
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11 g
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400 mL
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20 mL
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reactant
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Synthesis routes and methods II

Procedure details

Under argon, to anhydrous tetrahydrofuran (9.0 mL) stirred in a dry ice-methanol bath was gradually added a 1.57 M solution of n-butyllithium in hexane (3.9 mL, 5.9 mmol), followed by the dropwise addition of a solution of 3,5-dimethoxyiodobenzene (713.0 mg, 2.70 mmol) in anhydrous tetrahydrofuran (5.0 mL). After the mixture was stirred for 20 minutes in the dry ice-methanol bath, triisopropyl borate (0.75 mL, 3.2 mmol) was added and the mixture was additionally stirred for 20 minutes. The reaction mixture was stirred at room temperature for 1 hour and concentrated under reduced pressure, then a 1.0 M aqueous sodium hydroxide (7.0 mL) was added to the residue. The resulting aqueous solution was washed with chloroform, acidified by adding concentrated hydrochloric acid, and extracted with chloroform. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The residue was recrystallized from chloroform-hexane to yield the title compound as a colorless crystalline powder (melting point: 159.0-161.0° C.)(367.0 mg, yield: 91%).
[Compound]
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3.9 mL
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713 mg
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5 mL
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dry ice methanol
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0.75 mL
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9 mL
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Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3,5-Dimethoxyphenylboronic acid in the synthesis of the uranyl salophen receptors discussed in the research?

A1: this compound is employed as a reagent in a palladium-catalyzed Suzuki coupling reaction with 1-benzyloxy-2-iodobenzene. [] This reaction leads to the formation of a functionalized salicylaldehyde derivative, which is a crucial building block for synthesizing the final uranyl salophen receptors. These receptors are designed to bind with halide anions through interactions with the Lewis acidic uranyl center and potential anion-π interactions with the appended aromatic arms. []

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